Dicyanomethylenedihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-(3H-furan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N2O/c8-4-6(5-9)7-2-1-3-10-7/h1,3H,2H2 |
InChI Key |
VSOKESYUJDXOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC1=C(C#N)C#N |
Synonyms |
DCDHF cpd dicyanomethylenedihydrofuran |
Origin of Product |
United States |
Dicyanomethylenedihydrofuran Dcdhf Framework: Foundational Concepts in Advanced Organic Materials Research
Contextualization within Modern Organic Chromophore Chemistry
At the heart of DCDHF's prominence is its potent electron-accepting nature. researchgate.net In the realm of organic chromophores, which are molecules responsible for color, the interaction between electron-donating and electron-accepting moieties is paramount. The DCDHF unit, with its dicyanomethylene group, is a powerful electron acceptor. nih.gov This characteristic allows for the creation of "push-pull" systems when covalently linked to an electron-donating group, often an amine, via a π-conjugated bridge. nih.govacs.org
This donor-acceptor architecture is fundamental to achieving significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govtandfonline.com The efficiency of this charge transfer can be finely tuned by modifying the π-conjugated linker, for instance, by incorporating aromatic rings like phenylene or thiophene (B33073). nih.gov The resulting DCDHF-based chromophores exhibit a range of valuable photophysical properties, including strong solvatochromism, where the color of the molecule changes with the polarity of the solvent, and large ground-state dipole moments. nih.gov
Significance of the DCDHF Motif in Advanced Functional Materials Science
The unique electronic structure of DCDHF derivatives translates into a wealth of applications in advanced functional materials. The strong intramolecular charge transfer gives rise to significant nonlinear optical (NLO) properties, making them promising candidates for technologies such as optical data storage and telecommunications. acs.orgfrontiersin.org Specifically, DCDHF-based chromophores have demonstrated large second-order hyperpolarizabilities. hep.com.cn The third-order nonlinear optical response of some DCDHF derivatives has also been investigated, revealing excellent nonlinear refraction properties. frontiersin.orgnih.gov
The photophysical properties of DCDHF are highly sensitive to the surrounding environment. researchgate.net For instance, the fluorescence quantum yield of DCDHF fluorophores can be dramatically enhanced in viscous media or glassy polymer films. nih.gov This is attributed to the inhibition of intramolecular twisting, a non-radiative decay pathway. nih.govfrontiersin.org This environmental sensitivity has been harnessed for single-molecule imaging and as fluorescent probes to report on local environments, such as the free volume in polymers. nih.govacs.org
Furthermore, the versatility of the DCDHF framework allows for synthetic modifications to tailor its properties for specific applications. For example, the introduction of hydrophilic groups can impart water solubility, enabling their use in biological systems. nih.gov The amphiphilic nature of certain DCDHF molecules, possessing a polar headgroup and nonpolar tails, makes them suitable as fluorescent lipid analogues for live cell imaging. acs.org The development of DCDHF-based sensors for the detection of various analytes, including amines, is also an active area of research. dntb.gov.ua In the field of organic photovoltaics, donor-acceptor systems are crucial, and while the direct use of DCDHF in the active layer of high-efficiency solar cells is still an area of exploration, the fundamental principles of charge transfer established with DCDHF systems are highly relevant. mdpi.comnih.govrsc.orgdiva-portal.org
The ability to systematically modify the donor, acceptor, and π-conjugated bridge of DCDHF chromophores provides a powerful platform for creating a diverse library of functional materials with customized optical and electronic properties. nih.govnih.gov
Research Findings on DCDHF Derivatives
The following table summarizes key research findings for various DCDHF derivatives, highlighting their synthesis, photophysical properties, and potential applications.
| Derivative Name | Synthesis Method | Key Findings | Potential Applications |
| DCDHF-2V | Aldol condensation reaction between 3-Hydroxy-3-methyl-2-butanone, propanedinitrile, and 4-diethylaminobenzaldehyde. hep.com.cn | Exhibits significant second-order nonlinear optical properties and its third-order nonlinear refraction is solvent-dependent. frontiersin.orghep.com.cnnih.gov | Nonlinear optics, two-photon fluorescence imaging. frontiersin.org |
| Ar1-Ar2 DCDHF Chromophores (5-8) | Synthesized from an amine donor, a π-system of phenyl and thiophene rings, and a 2-dicyanomethylene-3-cyano-2,5-dihydrofuran acceptor. nih.gov | Addition of a second aromatic ring to the π-bridge leads to a bathochromic (red) shift in absorption and often an increased quantum yield. nih.gov | Single-molecule imaging. researchgate.net |
| Water-Soluble DCDHF Fluorophores | Modification of the donor component with hydrophilic groups like alcohols, carboxylic acids, and sulfonic acids. nih.gov | Achieved significant water solubility without compromising desirable photophysical properties. nih.gov | Biological imaging and sensing in aqueous environments. nih.gov |
| DCDHF-Hydrazone | --- | Acts as a molecular switch, enabling the "turn-on" detection of ammonia (B1221849) and amine vapors. dntb.gov.ua | Chemical sensors for volatile amines. dntb.gov.ua |
| DCDHF-6 | --- | Exhibits a high two-photon absorption cross-section. acs.org | Two-photon excited fluorescence applications. acs.org |
| HTCX/LSHA-DCDHF Hybrids | Push-pull DCDHF chromophores functionalized with antioxidant moieties. tandfonline.com | Showed enhanced photostability and some antibacterial activity. tandfonline.com | Photostable fluorescent materials, potential for biomedical applications. tandfonline.com |
Synthetic Methodologies for Dcdhf and Its Architecturally Diverse Derivatives
Core DCDHF Scaffold Synthesis Pathways
The foundational step in creating DCDHF-based compounds is the construction of the electron-accepting dicyanomethylenedihydrofuran ring system. Several synthetic routes have been established, with Knoevenagel condensation being the most prominent.
Knoevenagel Condensation-Based Approaches
The Knoevenagel condensation is a widely employed and versatile method for synthesizing the DCDHF core and its derivatives. This reaction typically involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of DCDHF synthesis, this often entails the reaction of an appropriate carbonyl compound with a malononitrile (B47326) derivative (a compound containing Z-CH₂-Z where Z is an electron-withdrawing group like CN). wikipedia.org
A common strategy for creating donor-π-acceptor (D-π-A) type DCDHF chromophores utilizes a Knoevenagel condensation between an active methyl-bearing DCDHF acceptor precursor and a tertiary amine-containing arylaldehyde, which serves as the electron donor. nih.govresearchgate.net This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), sometimes with the addition of acetic acid, and can be carried out at room temperature. wikipedia.orgnih.govresearchgate.net The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde reactant. wikipedia.org
The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine is used as the solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification can lead to condensation accompanied by decarboxylation. wikipedia.org Various catalysts and conditions have been explored to optimize the Knoevenagel condensation for these syntheses, including microwave irradiation, solvent-free conditions, and the use of different catalytic systems like ethylenediammonium diacetate (EDDA) in ionic liquids. organic-chemistry.org
| Reactant Type 1 (Nucleophile) | Reactant Type 2 (Electrophile) | Typical Catalysts | Key Reaction Feature | Reference |
|---|---|---|---|---|
| Active methylene compound (e.g., malononitrile derivative, active methyl-DCDHF) | Aldehyde or Ketone (e.g., tertiary amine-containing arylaldehyde) | Weak amines (Piperidine, Pyridine) | Forms C=C bond via condensation and dehydration | wikipedia.orgnih.gov |
| Malonic acid | Acrolein | Pyridine | Doebner Modification: Condensation with decarboxylation | wikipedia.orgorganic-chemistry.org |
Alternative Cyclization and Furan (B31954) Ring Formation Strategies
While Knoevenagel condensation is prevalent, alternative strategies for forming the dihydrofuran ring or related heterocyclic systems exist. One reported method involves the synthesis of a γ-ketoamide intermediate which is then cyclized. For instance, in the synthesis of related thiophene-containing chromophores, a γ-ketoamide was cyclized using Lawesson's reagent. nih.gov Although this specific example yields a thiophene (B33073), similar strategies involving intramolecular cyclization of appropriately substituted precursors can be envisioned for furan ring formation.
Another approach starts with the reaction of 2-methyl-3-butyn-2-ol (B105114) with mercury oxide in aqueous sulfuric acid to produce 3-hydroxy-3-methyl-2-butanone. frontiersin.org This ketone can then serve as a precursor, which, after further modification, can undergo cyclization to form the dihydrofuran ring. For example, a precursor alcohol can be reacted with an aldehyde in the presence of a Lewis or Brønsted acid to generate an oxocarbenium ion, which then undergoes an endo-dig cyclization to form the heterocyclic ring. mdpi.com The resulting cyclic carbocation is subsequently trapped by a nucleophile to yield the final product. mdpi.com These alternative pathways provide versatility in accessing different substitution patterns on the DCDHF core.
Functionalization and Derivatization Protocols for DCDHF Systems
The true power of the DCDHF platform lies in the ability to chemically modify its structure to fine-tune its photophysical and chemical properties. stanford.edustanford.edu This is primarily achieved by constructing donor-acceptor systems, extending the π-conjugation, and imposing structural rigidity.
Construction of Donor-Acceptor DCDHF Architectures
A defining feature of most DCDHF fluorophores is their "push-pull" or donor-π-acceptor (D-π-A) architecture. stanford.edunih.gov This design, where an electron-donating group is connected to the electron-accepting DCDHF moiety via a π-conjugated linker, is responsible for the intramolecular charge transfer (ICT) that gives rise to their unique optical properties. nih.govmdpi.com
The synthesis of these architectures typically involves connecting a pre-formed DCDHF acceptor unit with a donor moiety. nih.gov A common and effective method is the Knoevenagel condensation of a DCDHF precursor bearing an active methyl group with an aldehyde that contains an electron-donating group, such as a dialkylamino- or diarylamino-substituted aryl aldehyde. nih.govresearchgate.net The donor strength and the nature of the π-bridge can be systematically varied to control the electronic properties of the final molecule. mdpi.com For example, donors like N,N-dihexylamine are frequently used. nih.govnih.gov The resulting D-π-A systems often exhibit significant solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent, a direct consequence of the change in dipole moment upon photoexcitation. researchgate.net
Elongation and Modification of π-Conjugation Systems
The π-conjugated system, or π-bridge, that links the donor and acceptor moieties plays a critical role in determining the absorption and emission wavelengths of DCDHF dyes. nih.govlibretexts.org Extending the length of this conjugated path generally leads to a bathochromic (red) shift in the spectra, moving the operational wavelength of the fluorophore towards the near-infrared (NIR) region. nih.govresearchgate.net This is highly desirable for applications like biological imaging to minimize background autofluorescence. nih.govresearchgate.net
Several strategies are employed to elongate and modify the π-system:
Incorporation of Aromatic Rings: Replacing a single phenyl linker with oligoaromatic systems (containing multiple phenyl or thiophene rings) effectively extends conjugation. nih.govresearchgate.net Combinations like phenyl-phenyl (P-P), phenyl-thiophene (P-T), and thiophene-thiophene (T-T) have been synthesized, showing red-shifted absorption and often enhanced quantum yields compared to single-ring analogues. nih.govresearchgate.net
Use of Fused Acenes: Introducing fused aromatic systems like naphthalene (B1677914) and anthracene (B1667546) as the π-bridge provides a more significant extension of conjugation within a rigid framework. nih.govnih.gov For instance, DCDHF-N-6 (naphthalene linker) and DCDHF-A-6 (anthracene linker) absorb and emit at progressively longer wavelengths compared to the phenyl-linked DCDHF-P-6. nih.gov
Inclusion of Vinylic Spacers: The insertion of carbon-carbon double bonds (vinyl groups) into the π-bridge is another effective method for elongating the conjugated system and tuning the electronic properties. nih.govfrontiersin.org
| Compound Name | π-Conjugated Linker | Effect on Spectra | Reference |
|---|---|---|---|
| DCDHF-P-6 | Phenyl | Baseline | nih.gov |
| DCDHF-N-6 | Naphthalene | Red-shifted absorption/emission vs. Phenyl | nih.gov |
| DCDHF-A-6 | Anthracene | Further red-shifted vs. Naphthalene | nih.gov |
| DCDHF-P-T | Phenyl-Thiophene | Red-shifted vs. single-ring analogues | nih.govresearchgate.net |
| DCDHF-2V | Contains vinyl spacer | Modifies non-linear optical properties | frontiersin.org |
Design and Synthesis of Structurally Rigidified DCDHF Analogues
The fluorescence quantum yield of many DCDHF dyes is highly sensitive to their environment, particularly its rigidity. nih.govnih.gov In fluid environments, non-radiative decay pathways, often involving twisting or rotation around single bonds within the π-linker, can quench fluorescence. By synthetically restricting these rotations, the fluorescence quantum yield can be dramatically increased. nih.gov
The design and synthesis of structurally rigidified analogues focus on limiting conformational freedom. This is often achieved by:
Using Fused Ring Systems: The incorporation of polycyclic aromatic hydrocarbons like naphthalene and anthracene, as mentioned for π-elongation, also serves to create a more rigid and planar π-bridge compared to linked, single aromatic rings which can rotate relative to one another. nih.gov
Covalent Planarization: Synthesizing chromophores where the π-conjugating spacers are rigidified by covalent bonds is a direct approach to enforce planarity. acs.org This can involve creating fused bicyclic thiophene systems or other locked-ring structures within the linker. This structural constraint minimizes energy loss through rotational modes, thereby enhancing emission efficiency. The dramatic increase in fluorescence observed when DCDHF solutions are frozen is a clear demonstration of this principle, as the rigid matrix prevents non-radiative decay. nih.gov
Advanced Photophysical Investigations of Dcdhf Compounds
Electronic Absorption Characteristics and Their Modulation
The electronic properties of Dicyanomethylenedihydrofuran (DCDHF) compounds are defined by their characteristic donor-π-acceptor (D-π-A) structure. This architecture features an electron-donating group, typically an amine, connected via a π-conjugated linker to the electron-accepting dicyanomethylene-dihydrofuran moiety. nih.gov This configuration facilitates a significant redistribution of electron density upon photoexcitation, governing the absorption and emission properties of these molecules.
Modulating the π-conjugated linker is a primary strategy for tuning these characteristics. Extending the conjugation length, for instance by replacing a phenylene linker with larger acenes like naphthalene (B1677914) or anthracene (B1667546), systematically red-shifts both the absorption and emission spectra. nih.gov This allows for the rational design of DCDHF derivatives that can be excited by longer, less phototoxic wavelengths, such as green or yellow light, which is advantageous for biological imaging applications. nih.gov
Solvatochromic Phenomena and Environmental Sensitivity
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov DCDHF compounds exhibit pronounced solvatochromism due to the significant change in their dipole moment between the electronic ground state (μG) and the excited state (μE). nih.gov Upon excitation, the charge transfer from the donor to the acceptor group increases the dipole moment, making the excited state more polar than the ground state.
This environmental sensitivity is a hallmark of DCDHF dyes. nih.gov In one study, the DCDHF derivative DCDHF-2V showed a distinct bathochromic (red) shift in its absorption maximum from 586 nm in methanol (B129727) to 604 nm in the more viscous and polar solvent ethylene (B1197577) glycol. frontiersin.org This stabilization of the more polar excited state in polar solvents is a classic indicator of positive solvatochromism.
The extent of this phenomenon can be quantified using Lippert-Mataga plots, which relate the Stokes shift (the difference between absorption and emission maxima) to a solvent polarity function. nih.gov Studies on acene-linked DCDHFs revealed that increasing the size of the conjugated linker enhances the sensitivity to solvent polarity. The change in dipole moment upon excitation (Δμ = |μE - μG|) was calculated to be 4.4 D for a phenylene-linked DCDHF, while the values increased to 9.4 D and 9.7 D for naphthalene and anthracene-linked derivatives, respectively. nih.gov This demonstrates that a greater distance for charge transfer results in a larger change in dipole moment and thus stronger solvatochromic effects. nih.gov
Table 1: Solvatochromic Shift of DCDHF-2V
Absorption maximum (λmax) of DCDHF-2V in solvents of differing polarity and viscosity.
| Solvent | Absorption λmax (nm) |
|---|---|
| Methanol | 586 |
| Ethylene Glycol | 604 |
Two-Photon Absorption (TPA) Cross-Section Analysis
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state. This process requires high light intensity, and its probability is proportional to the square of this intensity. DCDHF derivatives have been identified as exhibiting significant TPA characteristics, particularly in the near-infrared (NIR) region. nih.gov
This property is of great interest for applications such as two-photon fluorescence imaging. nih.gov The analysis of TPA involves measuring the two-photon absorption cross-section (δ), a value that quantifies the molecule's efficiency at undergoing TPA. While specific comparative values are highly dependent on the molecular structure and measurement conditions, research confirms that DCDHF dyes are effective two-photon absorbers. nih.gov Some studies suggest that chromophores with a twisted π-system, a feature present in some DCDHF derivatives, can exhibit enhanced nonlinear optical properties, including the TPA cross-section. nih.gov
Table 2: Conceptual Framework for TPA Cross-Section Analysis
This table outlines the key parameters investigated in a typical TPA analysis of DCDHF compounds.
| Parameter | Description | Significance |
|---|---|---|
| TPA Maximum (λTPA) | The wavelength at which the TPA cross-section is highest. | Determines the optimal laser wavelength for TPA excitation. |
| TPA Cross-Section (δ) | A measure of the molecule's ability to undergo TPA, typically in Goeppert-Mayer (GM) units. | Higher values indicate greater efficiency for TPA-based applications. |
| Excitation Energy | The energy required for the electronic transition. | Correlates with the molecular orbital energy gap. |
| Molecular Structure | The specific donor, acceptor, and π-linker components. | Systematic structural changes allow for the tuning of TPA properties. |
Excited State Dynamics and Decay Pathways
Intramolecular Charge Transfer (ICT) Mechanisms
The fundamental process following photoexcitation in DCDHF compounds is an Intramolecular Charge Transfer (ICT). ossila.com An electron is promoted from a high-energy orbital primarily located on the electron-donating group to a lower-energy orbital on the electron-accepting DCDHF core. nih.gov This creates a locally excited (LE) state with significant charge separation.
Femtosecond transient absorption spectroscopy has been used to resolve the dynamics of this process. For the derivative DCDHF-2V, the ICT process was observed to occur on an ultrafast timescale of 1.04 picoseconds. nih.gov This rapid charge redistribution is the initial step that precedes all subsequent relaxation events, including fluorescence and non-radiative decay. nih.govossila.com
Twisted Intramolecular Charge Transfer (TICT) and Conformational Dynamics
Following the initial ICT, the DCDHF molecule can undergo significant conformational relaxation in the excited state. A key mechanism in this relaxation is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This involves the rotation around specific chemical bonds within the molecule, leading to a geometrically distinct, highly polar state that is often non-fluorescent or "dark." nih.gov
Detailed studies have revealed that the specific bond involved in the twisting motion depends on the solvent environment:
In polar solvents , rotation occurs around a formally single bond (the β-bond), leading to the formation of a dark TICT state. uva.nl This state is stabilized by the polar solvent molecules.
In non-polar solvents , fluorescence quenching occurs via a different pathway: rotation around the central dicyanomethylene double bond (the γ-bond). nih.govuva.nl This twisting leads to a conical intersection, a point where the excited state and ground state potential energy surfaces meet, allowing for extremely fast and efficient non-radiative relaxation. uva.nl
The formation of these twisted states is a dynamic process that is heavily influenced by the local environment. In highly viscous media or rigid matrices like polymer films, these large-amplitude molecular rotations are sterically hindered. nih.govfrontiersin.org This restriction of conformational motion blocks the pathway to the dark TICT state, making the radiative decay channel (fluorescence) more competitive and leading to a dramatic increase in the fluorescence quantum yield. nih.gov
Non-Radiative Relaxation Processes and Quenching Mechanism Elucidation
The primary non-radiative decay pathway for DCDHF compounds in solution is the formation of twisted states. nih.govresearchgate.net The TICT state, formed via single-bond rotation in polar solvents, acts as a sink for the excited-state population, providing an efficient channel for the molecule to return to the ground state without emitting light. uva.nl Similarly, the double-bond twisting in non-polar solvents leads to a conical intersection that rapidly quenches fluorescence. nih.govuva.nl
These non-radiative processes are in direct competition with fluorescence. In low-viscosity solutions, the twisting motions are fast and efficient, resulting in low fluorescence quantum yields. frontiersin.orgnih.gov The elucidation of this mechanism explains why DCDHF derivatives are often referred to as "molecular rotors," as their fluorescence intensity can be directly correlated to the viscosity of their environment. researchgate.net The suppression of these non-radiative pathways by increasing solvent viscosity or incorporating the dye into a rigid matrix is the key to unlocking their bright fluorescence, a property that is essential for their use as single-molecule probes. nih.govnih.gov A proposed model suggests that after excitation, the molecule can relax via a radiative channel to a relatively planar state or via a non-radiative channel involving a twist around the methylene (B1212753) bond to produce a stable, dark TICT state from which it relaxes non-radiatively. nih.gov
Conical Intersection Pathways in Excited States
The fluorescence characteristics of this compound (DCDHF) and its derivatives are intrinsically linked to their excited-state dynamics, where conical intersections (CIs) play a pivotal role in mediating non-radiative decay. uva.nl A conical intersection is a point on the potential energy surface of a molecule where two electronic states (typically the ground state, S₀, and the first excited state, S₁) become degenerate, providing an efficient pathway for the molecule to return to the ground state without emitting a photon. uva.nl
For DCDHF-based molecular rotors, two primary non-radiative decay pathways involving molecular twisting have been identified: rotation around the exocyclic dicyanomethylene double bond (a γ-twist) and rotation about a formally single bond between the donor and the dihydrofuran ring (a β-twist). uva.nlscispace.com
In nonpolar solvents, the dominant deactivation channel is the twisting motion around the dicyanomethylene double bond. uva.nlnih.govacs.org This rotation leads the excited molecule to a conical intersection with the ground-state potential energy surface, resulting in rapid, instantaneous non-radiative relaxation and, consequently, quenched fluorescence. uva.nlscispace.com The energy barrier for this twisting motion determines the rate of non-radiative decay. Heating DCDHF compounds in non-polar solvents leads to a decrease in fluorescence, which is consistent with overcoming an activation barrier to reach the conical intersection. uva.nl
Conversely, in highly polar solvent environments, a different deactivation pathway becomes more favorable. nih.govresearchgate.net The significant charge-transfer character of the excited state is stabilized by polar solvents, promoting rotation around the formally single bond (β-twist). uva.nlscispace.com This twisting motion does not directly lead to a CI but forms a dark, non-fluorescent, and highly polar twisted intramolecular charge-transfer (TICT) state. uva.nlnih.govacs.org This TICT state can then return to the ground state non-radiatively. uva.nl In some cases, the TICT state can act as a reservoir, with the molecule potentially returning to the locally excited (LE) state, leading to delayed fluorescence. scispace.comresearchgate.net
The competition between these two decay pathways is highly dependent on the polarity of the molecular environment. scispace.com In solvents of intermediate polarity, the barriers for both twisting processes can be significant, leading to a reduction in the efficiency of non-radiative decay and consequently, more intense fluorescence. researchgate.netresearchgate.net This complex interplay means that when using DCDHF derivatives as viscosity probes, the polarity of the environment cannot be disregarded. researchgate.net
Fluorescence Emission Profiles and Quantum Yield Engineering
The engineering of fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a central theme in the development of DCDHF-based fluorophores for various applications. firsthope.co.in The quantum yield is highly sensitive to both the molecular structure and the surrounding environment. acs.org
Several key factors govern the fluorescence quantum efficiency of DCDHF compounds:
Molecular Structure and Conjugation: The extent and nature of the π-conjugated system linking the electron donor and the DCDHF acceptor are critical. Extending the conjugation, for instance by replacing a phenyl linker with acene groups like naphthalene or anthracene, can significantly red-shift absorption and emission wavelengths. researchgate.netresearchgate.net More importantly, this extended conjugation can lead to much higher fluorescence quantum yields in certain solvents. uva.nl For example, DCDHF derivatives with acene linkers exhibit quantum yields in toluene (B28343) that are more than an order of magnitude higher than their phenyl-bridged counterparts. uva.nl This enhancement is not fully explained by calculations suggesting a simple intramolecular twist mechanism, indicating more complex underlying factors. nih.gov
Solvent Polarity: As discussed in the context of decay pathways, solvent polarity has a profound effect on ΦF. While extending conjugation can boost quantum yields in non-polar solvents like toluene, the same compounds often show a dramatic drop in quantum yield (to below 3%) in polar environments. uva.nl This is attributed to the stabilization of the non-radiative TICT decay pathway in polar solvents. uva.nl
Environmental Rigidity and Viscosity: The rigidity of the local environment is a dominant factor. In glassy polymer films or highly viscous solvents, the intramolecular twisting motions that lead to non-radiative decay are hindered. nih.govstanford.edu This restriction of molecular rotation closes the non-radiative channels, causing a dramatic increase in the fluorescence quantum yield. nih.govfrontiersin.org For instance, the quantum yield of DCDHF-N-6 increases from 0.0035 in ethanol (B145695) to 0.65 in toluene and can reach values as high as 0.98 when embedded in a rigid poly(methyl methacrylate) (PMMA) polymer matrix. nih.govoregonstate.edu
The table below presents the photophysical properties of several DCDHF derivatives, illustrating the impact of molecular structure and solvent environment on quantum yield.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| DCDHF-P-6 | Toluene | 527 | 576 | 0.043 uva.nl |
| DCDHF-N-6 | Ethanol | 545 | 607 | 0.0035 nih.gov |
| DCDHF-N-6 | Toluene | 527 | 576 | 0.85 nih.gov |
| DCDHF-N-6 | PMMA | - | - | 0.98 oregonstate.edu |
| DCDHF-A-6 | Toluene | - | - | 0.93 nih.gov |
| DCDHF-V-N | Dichloromethane | 574 | 671 | 0.0049 nih.gov |
| DCDHF-V-N | Toluene | 600 | 699 | 0.30 nih.gov |
Table 1: Photophysical data for selected this compound derivatives in various environments. Data sourced from multiple studies. uva.nlnih.govnih.govoregonstate.edu
DCDHF compounds are archetypal "fluorescent molecular rotors" because the efficiency of their fluorescence emission is strongly dependent on the viscosity of their immediate environment. researchgate.net In low-viscosity solvents, the molecules can freely undergo the large-amplitude twisting motions that open up efficient non-radiative decay channels (via CIs or TICT states), leading to very weak fluorescence. uva.nlfrontiersin.org
As the viscosity of the solvent increases, these intramolecular rotations are sterically hindered. stanford.edufrontiersin.org The suppression of these non-radiative pathways means that the excited state is more likely to decay via the emission of a photon, resulting in a significant increase in fluorescence intensity and quantum yield. nih.govfrontiersin.org
This relationship between fluorescence quantum yield (ΦF) and viscosity (η) is often described by the Förster-Hoffmann equation:
ΦF = zηα
where 'z' is a dye-dependent constant and 'α' is an exponent that describes how strongly the quantum yield correlates with the bulk viscosity. uva.nl
The viscosity sensitivity of DCDHF derivatives is clearly demonstrated by examining their photophysical properties in a series of solvents with varying viscosities. For example, the quantum yield of DCDHF-N-6 in a series of alcohol solvents shows a clear positive correlation with increasing viscosity. nih.gov
The table below illustrates the effect of solvent viscosity on the fluorescence quantum yield for the DCDHF-N-6 derivative.
| Solvent | Viscosity (cP at 20°C) | Quantum Yield (ΦF) |
| Methanol | 0.59 | 0.002 |
| Ethanol | 1.20 | 0.0035 |
| 1-Propanol | 2.26 | 0.006 |
| 1-Butanol | 2.95 | 0.009 |
| 1-Hexanol | 5.40 | 0.012 |
| Cyclohexanol | 68.4 | 0.09 |
Table 2: Viscosity-dependent fluorescence quantum yield of DCDHF-N-6 in a series of alcohol solvents. Data adapted from published research. nih.gov
This pronounced viscosity-dependent luminescence makes DCDHF compounds highly effective as molecular probes for mapping local viscosity and rigidity in various systems, from fluid dynamics to biological imaging. scispace.com
Non Linear Optical Nlo Properties of Dcdhf Chromophores
Second-Order Non-linear Optical Responses
The asymmetric charge distribution inherent in the donor-acceptor structure of DCDHF chromophores gives rise to substantial second-order NLO effects. acs.org These responses are critical for technologies such as second-harmonic generation and electro-optic modulation.
Second-harmonic generation (SHG) is a non-linear optical process where photons interacting with a non-linear material are effectively combined to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is quantified by the second-order non-linear coefficient, d₃₃.
Research into DCDHF-based materials has demonstrated their capability for SHG. In one study, a film composed of the DCDHF derivative, DCDHF-2V, dispersed in a poly(methyl methacrylate) (PMMA) host was fabricated. The second-order NLO properties were evaluated after a poling process, which aligns the chromophores to create a non-centrosymmetric bulk material. Using an SHG experimental setup at a fundamental wavelength of 1064 nm, the second-order non-linear coefficient (d₃₃) was determined. frontiersin.orgnih.govresearchgate.net
Table 1: Second Harmonic Generation (SHG) Coefficient of DCDHF-2V
| Material | Wavelength (nm) | d₃₃ (pm/V) | Reference |
|---|---|---|---|
| DCDHF-2V/PMMA Film | 1064 | 15.2 | frontiersin.orgnih.govresearchgate.net |
The electro-optic (EO) effect refers to the change in a material's refractive index in response to an applied electric field. In poled polymers containing NLO chromophores, the electro-optic coefficient (r₃₃) is a key figure of merit that quantifies the strength of this effect and is crucial for designing electro-optic modulators.
Studies on guest-host polymer systems incorporating DCDHF derivatives have shown significant EO activity. For instance, composites of DCDHF-6-V mixed with amorphous polycarbonate (APC) have been characterized. umbc.edu The EO coefficient was found to be linearly dependent on the strength of the applied poling field. umbc.edu For a composite containing 40% DCDHF-6-V, r₃₃ values approaching 140 pm/V were measured at a wavelength of 785 nm with a poling field of 150 V/µm. umbc.edu Other research on different DCDHF architectures has reported varying EO coefficients, highlighting the tunability of these materials. For example, a D-D-π-A type chromophore in an APC host yielded an r₃₃ value of 45 pm/V. rsc.org
Table 2: Electro-Optic (EO) Coefficients of Various DCDHF-based Systems
| Material/Chromophore System | r₃₃ (pm/V) | Measurement Wavelength (nm) | Reference |
|---|---|---|---|
| 40% DCDHF-6-V / 60% APC | ~140 (at 150 V/µm poling field) | 785 | umbc.edu |
| P2/C3 Crosslinked Polymer | 126 | 1310 | researchgate.net |
| D-D-π-A Chromophore C / APC | 45 | Not Specified | rsc.org |
Evaluation of Second Harmonic Generation (SHG) Properties
Third-Order Non-linear Optical Responses
Third-order NLO phenomena, such as non-linear refraction and the optical Kerr effect, are also prominent in DCDHF chromophores. These effects are dependent on the third-order susceptibility (χ⁽³⁾) and are fundamental to all-optical switching and signal processing applications.
Non-linear refraction is the intensity-dependent change in the refractive index of a material. This property is characterized by the non-linear refractive index, n₂. The Z-scan technique is a widely used method to measure both the sign and magnitude of n₂ as well as the non-linear absorption coefficient, β.
The third-order NLO response of the DCDHF-2V molecule dissolved in methanol (B129727) was investigated using the Z-scan technique with a 15 ps, 532 nm pulse laser. frontiersin.orgnih.gov The results from the closed-aperture Z-scan revealed a valley-peak shape, indicating that the DCDHF-2V molecule exhibits a positive non-linear refraction (n₂ > 0). frontiersin.orgnih.gov The experiments also showed that the non-linear absorption and refraction coefficients were dependent on the incident light intensity. frontiersin.orgnih.gov
Table 3: Third-Order Non-linear Optical Coefficients of DCDHF-2V in Methanol
| Incident Light Energy (nJ) | Non-linear Absorption Coefficient (β) (x 10⁻¹¹ m/W) | Non-linear Refractive Index (n₂) (x 10⁻¹⁸ m²/W) | Reference |
|---|---|---|---|
| 10 | -6.0 | 2.2 | frontiersin.orgnih.gov |
| 20 | -4.8 | 3.0 | frontiersin.orgnih.gov |
| 30 | -3.5 | 3.2 | frontiersin.orgnih.gov |
| 40 | -2.5 | 3.5 | frontiersin.orgnih.gov |
| 50 | -2.0 | 3.8 | frontiersin.orgnih.gov |
Data obtained using a 15 ps, 532 nm pulse laser on a DCDHF-2V solution in methanol. frontiersin.orgnih.gov
The optical Kerr effect (OKE) is a third-order non-linear process where an intense light pulse induces a transient birefringence (anisotropic refractive index) in a material. nih.gov This effect can be probed by a second, weaker light beam, and its time-resolved measurement provides insights into the ultrafast molecular dynamics and structural relaxations of condensed-phase systems on femtosecond to picosecond timescales. nih.govrsc.org
While direct studies employing OKE spectroscopy specifically on DCDHF chromophores are not extensively documented in the surveyed literature, this technique is highly relevant for understanding their ultrafast NLO response. The quasi-instantaneous electronic hyperpolarizability that gives rise to the Kerr effect is a fundamental aspect of the third-order NLO properties of these molecules. aps.org Related experimental techniques, such as femtosecond transient absorption spectroscopy, have been successfully used to investigate the ultrafast excited-state relaxation dynamics of DCDHF derivatives like DCDHF-2V. frontiersin.orgresearchgate.net Such studies reveal how factors like solvent viscosity impact the excited-state decay pathways, which are crucial for understanding and optimizing the NLO response for high-speed applications. frontiersin.orgresearchgate.net
Computational and Theoretical Chemistry Approaches
Electronic Structure Calculations (Density Functional Theory and Related Methods)
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of DCDHF derivatives. wikipedia.orgaimspress.com DFT calculations allow for the prediction of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org This approach provides a balance between computational cost and accuracy, making it suitable for studying the ground-state properties of these molecules. wikipedia.orgaimspress.com
Electronic structure calculations are fundamental to understanding the behavior of DCDHF compounds. ornl.gov These first-principles methods solve the Schrödinger equation for a given system, providing data without relying on experimental parameters. ornl.gov However, the complexity of electron-electron interactions necessitates approximations. ornl.gov DFT is a widely used method that approximates these interactions, enabling the study of a broad range of real-world systems. ornl.gov
Researchers have employed DFT to explore the electronic structure of DCDHF derivatives, often in conjunction with experimental studies. researchgate.net For instance, DFT has been used to understand the nonlinear optical (NLO) properties of DCDHF derivatives, revealing the influence of solvent effects on their third-order NLO response. dntb.gov.ua The choice of functional within DFT is crucial and must be carefully considered to ensure the accuracy of the results for the specific properties being investigated. sumitomo-chem.co.jp
The application of DFT extends to understanding the structural and electronic properties that influence the performance of DCDHF-based materials in various applications, from fluorescent probes to photorefractive materials. researchgate.netnih.govacs.org The computational efficiency of DFT also allows for the study of relatively large and complex DCDHF derivatives. sumitomo-chem.co.jp
Quantum Chemical Studies of Excited States (Time-Dependent DFT and Beyond)
The photophysical properties of DCDHF derivatives, which are central to their applications as fluorophores, are governed by their excited-state behavior. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for studying these excited states. uva.nl
TD-DFT calculations have been instrumental in elucidating the excited-state decay pathways of DCDHF molecular rotors. uva.nl These studies have revealed that fluorescence quenching can occur through different mechanisms depending on the solvent environment. In non-polar solvents, rotation around the dicyanomethylene double bond is the primary deactivation pathway. uva.nlscispace.com In contrast, in more polar environments, rotation about a formally single bond can lead to the formation of a dark, twisted intramolecular charge-transfer (TICT) state. uva.nlscispace.comacs.org
Experimental findings are often supplemented with TD-DFT calculations to gain a deeper understanding of the processes involved. uva.nlscispace.com For example, TD-DFT calculations have helped to identify multiple minima on the first singlet excited-state potential energy surface (S1 PES), corresponding to different geometric conformations of the molecule in its excited state. uva.nl These calculations have provided insights into the nature of the locally excited (LE) state and its relaxation pathways. uva.nl
Beyond TD-DFT, other methods can be employed for more accurate descriptions of excited states, particularly in cases where TD-DFT may be less reliable. molpro.net The choice of method depends on the specific system and the properties of interest. molpro.net The study of excited-state dynamics in DCDHF derivatives is crucial for understanding their fluorescence quantum yields and developing new, brighter fluorescent probes. frontiersin.orgfrontiersin.org
Predictive Modeling of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of DCDHF derivatives. Theoretical calculations can provide insights into various types of spectra, including UV-vis absorption, fluorescence emission, and vibrational spectra.
Theoretical predictions of UV-vis spectra using methods like TD-DFT can help to understand the electronic transitions responsible for the observed absorption bands. sumitomo-chem.co.jp For example, calculations on a DCDHF derivative, DCDHF-2V, have been used to interpret its UV-vis absorption spectrum, which shows peaks corresponding to different electronic transitions. frontiersin.org The solvent environment can significantly impact these spectra, and computational models can account for these effects to provide more accurate predictions. frontiersin.org
Similarly, the fluorescence emission spectra of DCDHF derivatives can be modeled to understand the radiative decay processes from the excited state. frontiersin.orgfrontiersin.orgnih.gov Calculations can predict the emission wavelengths and provide insights into the nature of the emitting state, such as whether it is a locally excited state or an intramolecular charge-transfer state. frontiersin.orgfrontiersin.orgnih.gov
Vibrational spectroscopy is another area where predictive modeling is highly beneficial. While conventional methods often focus on fundamental vibrational transitions, recent developments aim to describe vibrational excited state absorptions. wisc.edu This is particularly relevant for advanced spectroscopic techniques like two-dimensional infrared (2DIR) spectroscopy, which can probe excited-state dynamics. wisc.edu
The following table summarizes experimentally measured and computationally predicted spectroscopic data for a DCDHF derivative, DCDHF-2V. frontiersin.orgnih.gov
| Spectroscopic Data | Experimental Value | Computational Method |
| Absorption Maximum (Methanol) | 586 nm | - |
| Fluorescence Emission (Excited at 500 nm) | - | - |
| 1H NMR (600 MHz, DMSO) | δ 7.91, 7.75, 6.88–6.78, 3.51, 1.75, 1.16 | - |
| 13C NMR (151 MHz, DMSO) | δ 177.29, 175.34, 151.84, 149.34, 133.30, 121.55, 113.51, 112.68, 112.05, 112.02, 107.86, 98.00, 91.43, 50.61, 44.29, 25.66, 12.48 | - |
| Fluorescence Emission (Radiative Transition) | 645 nm | - |
| ICT Fluorescence Emission | 658 nm | - |
Mechanistic Insights from Reaction Pathway Calculations
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving DCDHF and its derivatives. computabio.com Reaction pathway calculations can map out the energetic landscape of a reaction, identifying intermediates, transition states, and activation energies. sumitomo-chem.co.jpcomputabio.com
These calculations are crucial for understanding not only the synthesis of DCDHF compounds but also their behavior in various applications. For instance, understanding the reaction pathways involved in the photodecay of DCDHF fluorophores is essential for designing more photostable probes. uva.nl
DFT and other quantum chemical methods are commonly used to perform reaction pathway calculations. sumitomo-chem.co.jpcomputabio.com By calculating the energies of various points along a proposed reaction coordinate, researchers can construct a potential energy surface that describes the reaction. sumitomo-chem.co.jp This allows for the determination of the most likely reaction mechanism and the factors that control the reaction rate and outcome.
Advanced Spectroscopic Characterization Methodologies in Dcdhf Research
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption (TA) spectroscopy is a powerful tool for probing the fleeting existence of excited states in molecules. In DCDHF research, femtosecond TA spectroscopy has been instrumental in unraveling the complex relaxation dynamics that follow photoexcitation. nih.govfrontiersin.orgnih.gov Experiments on DCDHF derivatives, such as DCDHF-2V, reveal that upon excitation, the molecule rapidly relaxes to the first singlet excited state within picoseconds. frontiersin.org From this state, it can undergo several competing processes, including fluorescence and non-radiative decay pathways. frontiersin.orguva.nl
One of the key findings from TA studies is the significant influence of the solvent environment on the excited-state lifetime. nih.govfrontiersin.orgnih.gov In low-viscosity solvents, DCDHF derivatives often exhibit weak fluorescence due to efficient non-radiative decay channels, such as intramolecular rotations around single and double bonds. frontiersin.orguva.nl These rotations lead to the formation of non-emissive twisted intramolecular charge transfer (TICT) states or conical intersections with the ground state, effectively quenching fluorescence. uva.nlfrontiersin.org As solvent viscosity increases, these rotational motions are hindered, which limits the formation of the TICT state and leads to a notable increase in fluorescence efficiency. frontiersin.orgfrontiersin.org
TA spectra have identified multiple lifetime components in the excited state decay of DCDHF derivatives. For instance, studies on DCDHF-2V in methanol (B129727) revealed distinct kinetic processes attributed to singlet excited state relaxation, intramolecular charge transfer (ICT), and the decay of the ICT state itself. nih.govfrontiersin.org A rapid relaxation of 0.37 ps to the first singlet excited state is followed by a 1.04 ps process to form the ICT state. frontiersin.org The subsequent decay of these excited species can occur on the tens of picoseconds timescale, which is an unusually fast process for organic fluorophores that typically have nanosecond lifetimes. nih.govfrontiersin.orgfrontiersin.org This detailed understanding of excited state dynamics is crucial for designing DCDHF-based materials with tailored photophysical properties. nih.govfrontiersin.orgnih.gov
Table 1: Excited State Relaxation Dynamics of DCDHF-2V
| Process | Timescale | Description | Citation |
|---|---|---|---|
| Initial Relaxation | 0.37 ps | Rapid relaxation to the first singlet excited state after photoexcitation. | frontiersin.org |
| ICT Formation | 1.04 ps | Relaxation from the singlet excited state to the Intramolecular Charge Transfer (ICT) state. | frontiersin.org |
| Ultrafast Fluorescence Process | 36.8 ps | Observed lifetime of the ICT state in methanol solution, a much faster process than typical nanosecond fluorescence. | nih.govfrontiersin.org |
Z-scan Techniques for Non-linear Optical Property Characterization
The Z-scan technique is a widely used method to measure the nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (Δα). rp-photonics.comwikipedia.orgekspla.com This technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmitted intensity through an aperture in the far field. rp-photonics.com By analyzing the transmittance change as a function of the sample's position, one can determine the sign and magnitude of the nonlinearity. ucf.edu
In the context of DCDHF research, Z-scan measurements have confirmed that these derivatives possess excellent third-order NLO properties. nih.govfrontiersin.orgdntb.gov.ua Studies on the DCDHF-2V derivative, for example, have demonstrated significant excited-state nonlinear refraction in both picosecond and nanosecond time regimes. frontiersin.orgnih.govscispace.com The technique typically employs two configurations: "closed-aperture" to measure nonlinear refraction and "open-aperture" to measure nonlinear absorption. wikipedia.orgekspla.com The combination allows for a comprehensive characterization of the material's third-order nonlinear susceptibility, χ⁽³⁾. ucf.edu
Research has shown that the NLO properties of DCDHF derivatives are not only strong but also tunable. nih.govfrontiersin.orgnih.gov For instance, the nonlinear refractive index of DCDHF-2V was found to be solvent-dependent, highlighting the role of the molecular environment in modulating its optical response. nih.govfrontiersin.orgnih.gov Furthermore, structural modifications, such as creating twisted π-systems, can significantly enhance the nonlinear refraction coefficient. nih.govfrontiersin.org These findings underscore the potential of DCDHF derivatives for applications in photonics and all-optical switching. researchgate.nettaylorfrancis.com
Table 2: Nonlinear Optical Properties of a DCDHF Derivative (DCDHF-2V)
| Property | Finding | Technique | Citation |
|---|---|---|---|
| Second-Order NLO Coefficient (d₃₃) | 15.2 pm/V at 1064 nm (for DCDHF-2V/PMMA film) | Second Harmonic Generation | nih.govfrontiersin.org |
| Third-Order NLO Response | Excellent excited state nonlinear refraction properties. | Z-scan (ps and ns regimes) | frontiersin.orgnih.gov |
| Solvent Dependence | Non-linear refraction index is solvent-dependent in the nanosecond regime. | Z-scan | nih.govfrontiersin.orgnih.gov |
| Structural Enhancement | Twisted π-system chromophores can significantly enhance the non-linear refraction coefficient. | Z-scan | nih.govfrontiersin.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. jeolusa.comresearchgate.net For complex DCDHF derivatives, advanced NMR techniques, including two-dimensional (2D) NMR experiments, are crucial for unambiguous structure confirmation. researchgate.netemerypharma.com Standard 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, but for intricate cage-like or polycyclic structures that can be a feature of some DCDHF derivatives, significant signal overlap can occur. semanticscholar.org
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information that resolves structural ambiguities. emerypharma.comyoutube.com COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to piece together molecular fragments. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. researchgate.net These multidimensional techniques have been essential in verifying the structures of newly synthesized DCDHF derivatives, which is a prerequisite for understanding their structure-property relationships. jeolusa.commdpi.com The detailed structural maps provided by advanced NMR are fundamental for interpreting findings from other spectroscopic methods and for guiding the rational design of new DCDHF-based materials. researchgate.netsemanticscholar.org
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. jascoinc.com Each functional group within a molecule has characteristic vibrational frequencies, making FTIR an excellent technique for identification and structural analysis. jascoinc.comtanta.edu.eg In DCDHF research, FTIR is used to identify key functional groups and to understand how their vibrations are affected by molecular structure and environment.
The FTIR spectrum of a DCDHF derivative will typically show characteristic peaks corresponding to the stretching and bending vibrations of its constituent bonds. tanta.edu.egresearchgate.net For example, the C≡N (nitrile) stretching vibration is a prominent and easily identifiable peak. Other important vibrations include C=C stretching within the furan (B31954) ring and any aromatic systems, C-O-C (ether) stretches, and various C-H bending and stretching modes. researchgate.net The precise frequencies of these vibrational modes are sensitive to the electronic structure and conformation of the molecule. nih.gov By analyzing the FTIR spectra, researchers can confirm the successful synthesis of a DCDHF derivative and gain insight into the electronic delocalization within the π-conjugated system. This vibrational fingerprint is a valuable complement to NMR data for complete structural verification. covalentmetrology.com
Table 3: General FTIR Vibrational Frequency Ranges for DCDHF Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Citation |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | ~2200 - 2260 | nist.gov |
| Alkene (C=C) | Stretching | ~1620 - 1680 | nist.gov |
| Aromatic Ring | C=C Stretching | ~1400 - 1600 | nist.gov |
| Ether (C-O-C) | Asymmetric Stretching | ~1200 - 1275 | nist.gov |
Note: Specific frequencies can vary based on the complete molecular structure and environment.
Time-Resolved Fluorescence Spectroscopy for Lifetime Determinations
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. bmglabtech.compicoquant.com This technique directly determines the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. picoquant.com For DCDHF derivatives, fluorescence lifetime measurements are crucial for understanding their photophysics and for applications in areas like fluorescence lifetime imaging (FLIM). uva.nlpicoquant.com
The fluorescence lifetime of DCDHF compounds is highly sensitive to their local environment. uva.nlnih.gov For example, the lifetime can increase significantly when the molecule is in a viscous medium or a rigid matrix like poly(methylmethacrylate) (B3431434) (PMMA), which restricts the non-radiative decay pathways associated with molecular rotation. nih.gov This property is a hallmark of "molecular rotors." uva.nl
Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to measure these lifetimes, which for DCDHF derivatives can range from picoseconds to several nanoseconds depending on the specific derivative and its environment. picoquant.comlightcon.comrsc.org For instance, certain DHP-DCDHF derivatives, when bound to human serum albumin (HSA), exhibit fluorescence lifetimes in the range of 2.46 ns to 3.07 ns. rsc.org In contrast, unbound derivatives are often weakly emissive with much shorter lifetimes. rsc.org This data is vital for developing fluorescent probes where changes in lifetime can signal specific biological interactions or environmental changes. nih.govstanford.edu
Table 4: Selected Fluorescence Lifetime Data for DCDHF Derivatives
| Derivative | Environment | Fluorescence Lifetime (τ) | Citation |
|---|---|---|---|
| DCDHF-2V | Methanol | 36.8 ps (ultrafast component) | nih.govfrontiersin.org |
| DHP-DCDHF Derivatives | Bound to Human Serum Albumin (HSA) | 2.46 ns - 3.07 ns | rsc.org |
| DCDHF-N-12 | Cell Membrane (estimated) | ~0.30 ns (estimated from quantum yield) | nih.gov |
Structure Property Relationship Elucidation in Dcdhf Derivatives
Influence of Electron-Donating and Electron-Withdrawing Substituent Effects
The electronic nature of substituents plays a pivotal role in modulating the ICT characteristics of DCDHF derivatives. The strength of the electron-donating amine group and the electron-accepting DCDHF moiety dictates the energy of the charge-transfer absorption band. nih.gov
Detailed research findings indicate that increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group enhances the push-pull character of the molecule. This enhancement generally leads to a red-shift in the absorption and emission spectra, as the energy required to induce the ICT is lowered. nih.gov Conversely, weakening the donor-acceptor pair results in a blue-shift. For instance, modifying the DCDHF framework by replacing the strongly electron-donating amine group with a less effective donor or an electron-withdrawing group, such as an azide, can disrupt the molecule's push-pull nature and significantly diminish or quench its fluorescence. stanford.edu
The substitution pattern on the π-conjugated bridge also influences the electronic properties. Attaching electron-donating or electron-withdrawing groups to the linker can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the optoelectronic profile. Studies on various chromophores have demonstrated that substituent choices can systematically influence properties like second-order polarizability. frontiersin.org
| Derivative Type | Substituent Nature | General Effect on Absorption/Emission | Underlying Principle |
|---|---|---|---|
| Donor Modification | Stronger Electron-Donating Group (EDG) | Bathochromic Shift (Red Shift) | Lowers the energy for intramolecular charge transfer. nih.gov |
| Donor Modification | Weaker EDG or Electron-Withdrawing Group (EWG) | Hypsochromic Shift (Blue Shift) / Quenching | Reduces push-pull character, increasing ICT energy or providing non-radiative decay pathways. stanford.edu |
| Acceptor Modification | Stronger Electron-Withdrawing Group (EWG) | Bathochromic Shift (Red Shift) | Stabilizes the excited state, lowering the energy gap. |
| π-Bridge Modification | Introduction of EDG/EWG | Tunable Shifts | Alters the HOMO/LUMO energy levels of the conjugated system. frontiersin.org |
Impact of π-Conjugation Length and Topologies on Optoelectronic Properties
The length and topology of the π-conjugated system that bridges the donor and acceptor are critical determinants of the chromophore's absorption and emission wavelengths. frontiersin.org Extending the conjugation length effectively decreases the HOMO-LUMO energy gap, which, based on a particle-in-a-box model, results in a bathochromic (red) shift of the absorption and emission bands. nih.govossila.com
This relationship is clearly observed in a series of DCDHF derivatives where the π-bridge is systematically elongated. For example, the insertion of a vinyl group between the phenyl ring and the DCDHF acceptor in DCDHF-P to create DCDHF-V-P results in a significant 75 nm red-shift in absorption (in toluene). nih.gov Similarly, replacing a single phenyl ring with larger, rigid acene structures like naphthalene (B1677914) (DCDHF-N) and anthracene (B1667546) (DCDHF-A) progressively shifts the absorption to longer wavelengths. nih.gov The use of bisaromatic systems, such as DCDHF-P-P (phenyl-phenyl) or DCDHF-T-T (thiophene-thiophene), further extends this effect, yielding dyes that absorb and emit at even longer wavelengths, often accompanied by increased quantum yields. nih.govresearchgate.net
The topology, including the planarity and specific aromatic units used (e.g., phenyl vs. thiophene), also has a substantial impact. The planarity of the π-bridge affects the degree of electronic delocalization; a more planar structure generally leads to more effective conjugation and a more pronounced red-shift. researchgate.net
| Compound | π-Bridge Structure | Absorption Max (λabs) in Toluene (B28343) [nm] | Emission Max (λem) in Toluene [nm] |
|---|---|---|---|
| DCDHF-P | Phenylene | 496 | 535 |
| DCDHF-V-P | Vinyl-Phenylene | 571 | 630 |
| DCDHF-N | Naphthalene | 533 | 610 |
| DCDHF-A | Anthracene | 580 | 650 |
Data sourced from reference nih.gov.
Effects of Conformational Restriction and Molecular Rigidification Strategies
The fluorescence quantum yield (ΦF) of DCDHF derivatives is highly sensitive to their conformational flexibility. Torsional motions (twisting) around single bonds within the π-conjugated system can create non-radiative decay pathways for the excited state, effectively quenching fluorescence and reducing brightness. stanford.edu Therefore, strategies aimed at restricting these conformational movements through molecular rigidification can significantly enhance fluorescence efficiency. stanford.edu
A prominent strategy involves incorporating the amine donor into a rigid ring system. researchgate.net For example, constraining the amine donor within one or two tetrahydroquinoline rings annulated to the π-core has been shown to increase the quantum yield. nih.govresearchgate.net This rigidification minimizes rotational freedom, thereby suppressing the non-radiative processes and favoring the radiative decay pathway (fluorescence). stanford.edu This structural modification often has the additional benefit of inducing a bathochromic shift in both absorption and emission. researchgate.net The effect of this constraining strategy is evident when comparing a parent acyclic compound with its ring-constrained analogues. nih.gov
| Compound | Donor Constraint | λabs [nm] (in Toluene) | λem [nm] (in Toluene) | ΦF in Toluene |
|---|---|---|---|---|
| DCDHF-V-P | Acyclic Amine | 571 | 630 | 0.20 |
| V-P-(1ring) | One Tetrahydroquinoline Ring | 590 | 640 | 0.45 |
| V-P-(2rings) | Two Tetrahydroquinoline Rings | 600 | 650 | 0.65 |
Data adapted from references nih.govresearchgate.net.
Interplay of Molecular Architecture and Environmental Sensitivity
A hallmark of DCDHF derivatives is their environmental sensitivity, or solvatochromism, where their photophysical properties, particularly the emission wavelength and quantum yield, change in response to the polarity and viscosity of their surroundings. nih.govacs.org This sensitivity arises from the significant change in dipole moment between the ground state (μG) and the excited state (μE) due to ICT. nih.gov
Upon photoexcitation, the charge transfer across the π-bridge creates a large excited-state dipole moment. nih.gov In polar solvents, the surrounding solvent molecules reorient to stabilize this larger dipole, lowering the energy of the excited state and causing a red-shift in the fluorescence emission. nih.gov The magnitude of this shift, known as the Stokes shift, can be correlated with solvent polarity using the Lippert-Mataga equation. nih.gov The slope of a Lippert-Mataga plot is proportional to (μE – μG)², providing a quantitative measure of the dye's sensitivity to solvent polarity. nih.gov
The molecular architecture directly controls this sensitivity. Increasing the length of the π-conjugated linker allows for charge redistribution over a greater distance, resulting in a larger change in dipole moment (μE – μG) and thus greater environmental sensitivity. nih.gov This is demonstrated by the increasing Lippert-Mataga slopes for the acene series: DCDHF-P < DCDHF-N < DCDHF-A. nih.gov Furthermore, the fluorescence quantum yield of DCDHFs often increases in viscous or rigid environments, as the higher viscosity hinders the torsional motions that lead to non-radiative decay. nih.govfrontiersin.org
| Compound | Lippert-Mataga Slope [cm-1] | Change in Dipole Moment (μE–μG) [Debye] | Relative Sensitivity |
|---|---|---|---|
| DCDHF-P | 1588 | 4.4 | Low |
| DCDHF-N | 6921 | 9.4 | High |
| DCDHF-A | 7757 | 9.7 | Very High |
Data sourced from reference nih.gov.
Dcdhf Integration into Advanced Functional Material Design
Application in Organic Optoelectronic Materials Development
DCDHF-based chromophores are integral to the development of high-performance organic optoelectronic materials. Their strong nonlinear optical (NLO) properties and charge-transfer characteristics make them suitable for applications ranging from data storage to light modulation.
Photorefractivity, a phenomenon involving light-induced changes in a material's refractive index, is critical for applications like holographic data storage and real-time image processing. researchgate.net DCDHF derivatives have emerged as key components in photorefractive (PR) polymer systems, offering exceptional performance.
New multifunctional copolymers incorporating carbazole (B46965) units for charge transport and high concentrations of DCDHF moieties for their nonlinear optical properties have been synthesized for PR applications. rsc.org The performance of these materials is closely tied to their glass-transition temperature (Tg). rsc.org Research has shown that lowering the Tg to near-ambient temperatures can enhance chromophore orientation, a crucial factor for a strong PR effect. rsc.org Blends designed with a Tg around 6°C have demonstrated outstanding PR performance, including:
Fast Response Times: Buildup and erasure times in the millisecond range, even at low recording intensities. rsc.org
High Refractive Index Modulation: Values exceeding 10⁻². rsc.org
Large Two-Beam Coupling Gain: Coefficients greater than 350 cm⁻¹. rsc.org
These performance metrics are among the best reported for PR materials based on multifunctional polymers and are comparable to standard PR composites. rsc.org The inclusion of carbazole in the copolymer structure has been shown to be beneficial for charge generation and transport, leading to a superior PR response compared to DCDHF-containing homopolymers without the charge-transporting unit. rsc.org Studies comparing various chromophores, including nitrostilbene and dinitrostilbene (B14013056) derivatives, have found that 2-dicyanomethylene-3-cyano-5,5-dimethyl-2,5-dihydrofuran moieties result in the best NLO performances for photorefractive polymers. researchgate.net
Table 1: Performance of DCDHF-Based Photorefractive Polymer Blend
| Parameter | Value | Reference |
|---|---|---|
| Buildup/Erasure Time | A few tens of milliseconds | rsc.org |
| Refractive Index Modulation (Δn) | > 10⁻² | rsc.org |
| Two-Beam Coupling Gain (Γ) | > 350 cm⁻¹ | rsc.org |
Organic semiconductors are π-conjugated molecules or polymers that form the active elements in devices like organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.orgbeilstein-institut.de The performance of these devices relies heavily on the molecular packing and electronic properties of the semiconductor material. escholarship.org While DCDHF is primarily known as an acceptor unit in donor-acceptor chromophores for NLO and sensing applications, its strong electron-accepting capability is a key characteristic for n-type organic semiconductor materials.
The design of organic semiconductors often involves creating donor-acceptor structures to tune the material's band gap and facilitate charge separation. nih.gov The DCDHF group, as a potent electron acceptor, can be paired with various π-conjugated donor systems to create materials with tailored electronic properties. nih.govacs.org For instance, linking the dicyanodihydrofuran acceptor to an amine donor through a conjugated bridge (like benzene (B151609) or thiophene) creates intramolecular charge-transfer molecules with significant potential in semiconductor applications. acs.org The ability to control the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through synthetic modification is crucial for designing efficient organic semiconductors, and the DCDHF moiety provides a robust platform for such molecular engineering.
Photorefractive Polymer Systems
Role as Environmentally Sensitive Probes in Material Systems
DCDHF derivatives are a prominent class of environmentally sensitive fluorescent probes. acs.orgresearchgate.net These "molecular rotors" exhibit fluorescence that is highly dependent on the properties of their local environment, such as solvent polarity and viscosity. uva.nlrsc.org This sensitivity makes them invaluable tools for probing and visualizing molecular-scale dynamics in various material and biological systems. core.ac.uk
The underlying mechanism for their environmental sensitivity involves competition between radiative decay (fluorescence) and non-radiative decay pathways. acs.org In DCDHF-based probes, intramolecular rotation around single or double bonds in the excited state provides an efficient non-radiative decay channel. acs.orgresearchgate.net When the environment becomes more viscous or rigid, these rotational motions are hindered, which suppresses the non-radiative pathway and leads to a significant increase in fluorescence quantum yield. uva.nlfrontiersin.org
DCDHF derivatives exhibit strong solvatochromism, meaning their absorption and emission spectra shift in response to changes in solvent polarity. nih.gov This phenomenon arises from the change in the molecule's dipole moment upon photoexcitation. nih.gov In a polar solvent, the solvent dipoles reorient around the excited-state dipole, stabilizing it and lowering its energy, which results in a red-shift (a shift to longer wavelengths) of the emission spectrum. nih.gov
The sensitivity to solvent polarity can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (the difference between the absorption and emission peak wavenumbers) to the solvent's dielectric constant and refractive index. nih.gov Studies on bisaromatic DCDHF fluorophores have shown exceptionally large Lippert-Mataga slopes, indicating a significant change in dipole moment upon excitation and high sensitivity to the solvent environment. nih.gov This property allows DCDHF derivatives to be used as probes to report on the local polarity within a material. nih.govresearchgate.netmdpi.comcolab.ws For example, a dicyanomethylene dihydrofuran hydrazone (DCDHFH) chromophore demonstrated distinct color changes in various solvents, highlighting its solvatochromic behavior. mdpi.com
Table 2: Solvatochromism of a Bisaromatic DCDHF Dye (Compound 5)
| Solvent | Orientation Polarizability (Δf) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 0.001 | 468 | 518 | 2095 |
| Toluene (B28343) | 0.014 | 484 | 569 | 3217 |
| Dichloromethane | 0.218 | 500 | 639 | 4443 |
| Acetonitrile | 0.305 | 496 | 659 | 5250 |
Data derived from Lu et al., 2009. nih.gov
The fluorescence quantum yield of DCDHF-based molecular rotors is highly sensitive to the viscosity of their immediate surroundings. uva.nlresearchgate.net They are typically weakly fluorescent in low-viscosity solvents but become brightly emissive in viscous media. uva.nlrsc.org This "fluorogenic" response is due to the restriction of intramolecular rotation in a rigid environment, which closes the primary non-radiative decay channel. frontiersin.org
This property has been exploited to create viscosity sensors for various applications. For instance, the fluorescence intensity of DCDHF probes increases significantly when dissolved in viscous solvents like glycerol (B35011) compared to less viscous ones like dioxane or buffer solutions. rsc.org The relationship between fluorescence intensity and viscosity allows for the quantitative measurement of local viscosity in complex systems. uva.nl Research on the DCDHF derivative DCDHF-2V showed that as the viscosity of a methanol (B129727)/ethylene (B1197577) glycol solvent mixture increased, the fluorescence quantum yield became stronger, demonstrating its utility as a viscosity probe. frontiersin.org The deactivation kinetics of DCDHF rotors are complex, with rotation around the exocyclic double bond being dominant in nonpolar solvents, while twisting of a single bond provides a fast decay pathway in polar solvents. acs.orgresearchgate.net This dual sensitivity to both polarity and viscosity makes DCDHF a sophisticated probe for material characterization.
Dcdhf Within the Broader Context of Heterocyclic Chemistry
Furan-Based Heterocyclic Ring Transformations
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile precursor in the synthesis of other heterocyclic systems. Due to its aromaticity, furan's chemical behavior differs significantly from that of typical heterocyclic ethers like tetrahydrofuran. edurev.in It is notably more reactive than benzene (B151609) in electrophilic substitution reactions, a consequence of the electron-donating effects of the oxygen heteroatom. edurev.in
One of the most powerful transformations involving the furan ring is the Diels-Alder reaction, where it acts as a diene with electron-deficient dienophiles. edurev.in This cycloaddition reaction provides a pathway to dihydronaphthalene derivatives, which are useful intermediates in the synthesis of polycyclic aromatic compounds. Another significant transformation is the Achmatowicz reaction, which converts furans into dihydropyran compounds. Furthermore, furans can be converted to pyrroles through reaction with ammonia (B1221849) in the presence of solid acid catalysts.
In the context of DCDHF, while direct ring transformation of the dihydrofuran moiety is less commonly the primary focus, the principles of furan chemistry often guide the synthesis of its precursors and analogues. The reactivity of the furan core is influenced by its electronic properties, which can be modulated by substituents. For instance, electron-donating groups enhance the diene character of the furan ring, while electron-withdrawing groups can impede reactions like the Diels-Alder cycloaddition. wiley.com This interplay between substituent effects and inherent reactivity is a key consideration in designing synthetic routes involving furan-based heterocycles.
Mechanistic Investigations of DCDHF Reactivity
The reactivity of dicyanomethylenedihydrofuran is largely dictated by its electronic structure. The dicyanomethylene group acts as a potent electron acceptor, rendering the heterocyclic system electron-deficient. frontiersin.orgnih.gov This characteristic is central to its utility in various applications, particularly in the realm of nonlinear optics and fluorescent probes. frontiersin.orgnih.gov
Mechanistic studies often focus on the intramolecular charge transfer (ICT) that occurs upon photoexcitation. frontiersin.orgnih.gov In DCDHF derivatives, which typically feature a donor-π-acceptor (D-π-A) architecture, light absorption promotes the transfer of an electron from the donor group, through the conjugated π-system, to the DCDHF acceptor. frontiersin.orgnih.govnih.gov This ICT process is fundamental to their nonlinear optical properties and their sensitivity to the local environment, such as solvent viscosity and polarity. frontiersin.orgnih.gov
The excited-state dynamics of DCDHF derivatives have been investigated using techniques like Z-scan and femtosecond transient absorption spectroscopy. frontiersin.org These studies reveal that the excited-state mechanism, rather than an instantaneous electronic response, is the primary origin of their nonlinear optical behavior. frontiersin.org The decay pathways of the excited state, including radiative and non-radiative transitions, are crucial in understanding their fluorescence properties. frontiersin.orgresearchgate.net For instance, in certain environments, intramolecular twisting around single bonds can lead to non-radiative decay and fluorescence quenching. uva.nl
The reactivity of DCDHF can also be harnessed in chemical sensing. For example, DCDHF-hydrazone derivatives have been designed as chemosensors that exhibit color changes upon coordination with metal ions like cadmium. mdpi.com The mechanism involves the hydrazone group modulating the electronic delocalization within the molecule upon binding to the metal ion. mdpi.com
DCDHF as a Building Block in Complex Organic Synthesis
The unique properties of DCDHF make it a valuable building block for the construction of complex organic molecules with specific functions. Its strong electron-accepting nature and tunable photophysical properties are key assets in the design of advanced materials. researchgate.netstanford.edu
A significant application of DCDHF is in the synthesis of fluorescent probes for single-molecule imaging. nih.govresearchgate.netstanford.edu By systematically modifying the donor group, the conjugated π-system, and the substituents on the DCDHF acceptor, a wide range of properties can be fine-tuned, including absorption and emission wavelengths, quantum yield, and solubility. nih.govnih.gov For instance, extending the conjugation with aromatic rings like naphthalene (B1677914) or anthracene (B1667546) shifts the fluorescence to longer wavelengths. stanford.edu
DCDHF derivatives have been functionalized with reactive groups like maleimides and succinimidyl esters to enable covalent labeling of biomolecules such as proteins. stanford.edu This allows for the use of DCDHF-based fluorophores in biological imaging applications. nih.gov The synthesis of these complex molecules often involves multi-step sequences, such as the Knoevenagel condensation to introduce the dicyanomethylene group and subsequent reactions to build the desired donor and linker moieties. tandfonline.com
Recent research has demonstrated the synthesis of highly intricate natural products using innovative strategies that activate typically nonreactive carbon-hydrogen (C–H) bonds. techexplorist.com While not directly focused on DCDHF, these advancements in C–H functionalization open up new possibilities for the synthesis of complex molecules, potentially including novel DCDHF derivatives with precisely controlled architectures and properties. techexplorist.com The ability to perform reactions at previously inaccessible sites can lead to more efficient and environmentally friendly synthetic routes. techexplorist.com
Electron-Deficient Heterocyclic Systems and Their Properties
Heterocyclic compounds can be broadly classified as electron-rich or electron-deficient based on the nature of the heteroatom and its contribution to the π-electron system. boyer-research.comuwindsor.ca Six-membered aromatic heterocycles like pyridine (B92270), containing an electronegative nitrogen atom within the aromatic system, are considered electron-poor. boyer-research.comlibretexts.org This electron deficiency makes them better electrophiles and worse nucleophiles compared to benzene. boyer-research.com
Five-membered aromatic heterocycles like furan, pyrrole, and thiophene (B33073) are generally considered electron-rich because the heteroatom contributes a lone pair of electrons to the aromatic 6π system. uwindsor.calibretexts.org This leads to increased electron density in the ring and enhanced reactivity towards electrophilic substitution. edurev.in
This compound represents a distinct class of electron-deficient systems. The powerful electron-withdrawing capacity of the dicyanomethylene group, and often an additional cyano group on the dihydrofuran ring, dominates the electronic landscape of the molecule. frontiersin.orgtandfonline.com This strong electron-accepting character is a defining feature of multi-cyano heterocyclic compounds, which are extensively studied for their applications in molecular materials. researchgate.net
The properties of electron-deficient heterocycles like DCDHF are directly linked to their electronic structure. Their high electron affinity makes them excellent acceptors in D-π-A chromophores, leading to significant ICT upon excitation. frontiersin.orgnih.gov This is the basis for their use in nonlinear optics and as environmentally sensitive fluorophores. frontiersin.orgresearchgate.net The electron-deficient nature also influences their chemical reactivity, for example, by making them susceptible to nucleophilic attack. nih.gov The strategic combination of electron-donating and electron-withdrawing components within a single molecular framework allows for the precise tuning of their optical and electronic properties for specific applications. nih.govstanford.edu
Q & A
Q. What are the primary synthetic pathways for dicyanomethylenedihydrofuran (DCDHF) derivatives, and how can their purity be validated?
DCDHF derivatives are typically synthesized via Knoevenagel condensation, reacting aldehydes with active methylene compounds like dihydrofuran derivatives. Purity validation involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying the presence of the dicyanomethylene group and dihydrofuran backbone .
Q. How do the optical properties (e.g., fluorescence quantum yield, Stokes shift) of DCDHF fluorophores vary with structural modifications?
Substituents on the dihydrofuran ring and the electron-withdrawing cyano groups significantly influence optical properties. For example, electron-donating groups (e.g., methoxy) increase fluorescence quantum yield by stabilizing excited states, while bulky substituents may reduce aggregation-induced quenching. Systematic characterization using UV-Vis absorption, fluorescence emission spectroscopy, and time-resolved fluorescence decay measurements is essential to quantify these effects .
Q. What are the key considerations for selecting DCDHF probes in live-cell imaging applications?
Key factors include photostability, biocompatibility, and emission wavelength compatibility with imaging systems. DCDHF derivatives with near-infrared (NIR) emission (e.g., DMC-βgal) minimize cellular autofluorescence. Solubility in aqueous buffers can be improved via PEGylation or sulfonation, while cell permeability may require lipophilic side chains. Calibration with control experiments (e.g., knockout cells) ensures specificity .
Advanced Research Questions
Q. How can temperature-dependent fluorescence lifetime measurements resolve contradictory data in DCDHF-based probes?
Contradictions in fluorescence behavior (e.g., lifetime vs. intensity discrepancies) may arise from competing radiative/non-radiative pathways or environmental sensitivity. Temperature-controlled fluorescence lifetime imaging microscopy (FLIM) can isolate contributions from solvent relaxation, molecular packing, or conformational changes. For instance, reduced lifetimes at higher temperatures may indicate enhanced non-radiative decay, requiring Arrhenius analysis to quantify activation energies .
Q. What experimental strategies optimize DCDHF derivatives for single-molecule tracking in tribological studies?
To resolve submicrometer-scale transfer films (e.g., in polymer friction studies), DCDHF probes must exhibit strong emission under confinement. Surface immobilization via thiol-gold bonding or silane coupling ensures stability during shear stress. Combining fluorescence correlation spectroscopy (FCS) with adhesion force measurements (e.g., atomic force microscopy) quantifies probe retention and stress distribution in real time .
Q. How do researchers address conflicting results in DCDHF-based β-galactosidase activity assays in cancer models?
Discrepancies may arise from off-target probe activation or variable enzyme expression. Methodological refinements include:
- Dose-response profiling : Titrate DMC-βgal concentrations to establish linear detection ranges (e.g., 0.298–50 U/L β-gal) .
- Competitive inhibition assays : Use inhibitors like galactose to confirm specificity.
- Multi-modal validation : Correlate fluorescence signals with Western blotting or enzymatic activity assays .
Q. What computational and experimental approaches validate DCDHF integration with nanomaterials for enhanced imaging?
Density functional theory (DFT) predicts electronic transitions and binding affinities of DCDHF-nanoparticle conjugates (e.g., gold nanorods). Experimentally, surface-enhanced Raman spectroscopy (SERS) and fluorescence resonance energy transfer (FRET) efficiency measurements quantify coupling effectiveness. For example, a 20–30 nm separation between DCDHF and plasmonic surfaces maximizes emission enhancement .
Methodological Frameworks for Rigorous Research
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to DCDHF study design?
- Feasible : Prioritize derivatives with scalable synthesis (e.g., ≤5 steps) and commercial availability of precursors.
- Novel : Explore understudied applications (e.g., DCDHF in quantum imaging or stress-responsive sensors).
- Ethical : Adhere to biosafety protocols for in vivo studies, including cytotoxicity screening (e.g., MTT assays).
- Relevant : Align with emerging needs in super-resolution microscopy or tribological coatings .
Q. What statistical methods are critical for analyzing contradictory fluorescence data in DCDHF studies?
Multivariate regression analysis disentangles confounding variables (e.g., pH, temperature). Bootstrapping or Monte Carlo simulations assess measurement uncertainty, while principal component analysis (PCA) identifies dominant factors influencing emission variability. Replicate experiments (n ≥ 3) and outlier exclusion criteria (e.g., Grubbs’ test) ensure robustness .
Data Management and Reporting Standards
Q. How should researchers document DCDHF experimental parameters to ensure reproducibility?
Include detailed metadata in supplementary materials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
